molecular formula C19H18N2O5S B2519462 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide CAS No. 1322000-09-8

3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide

Cat. No.: B2519462
CAS No.: 1322000-09-8
M. Wt: 386.42
InChI Key: WIMWSKIUUKJDFW-FMQUCBEESA-N
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Description

This compound features a tricyclic heterocyclic core fused with a 3,5-dimethoxy-substituted benzamide moiety. The tricyclo[7.4.0.0³,⁷] system incorporates two oxygen atoms (10,13-dioxa), one sulfur atom (4-thia), and one nitrogen atom (6-aza), forming a rigid, fused-ring scaffold. The (5E)-configured double bond and 6-methyl substituent introduce steric and electronic effects that distinguish it from related structures.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-14-9-15-16(26-5-4-25-15)10-17(14)27-19(21)20-18(22)11-6-12(23-2)8-13(7-11)24-3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWSKIUUKJDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC(=C4)OC)OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to tricyclic heterocycles and benzamide derivatives from the evidence, focusing on substituents, heteroatom arrangements, and physicochemical properties.

Structural and Functional Group Comparisons

Key analogs :

N-{10,13-Dioxa-4-Thia-6-Azatricyclo[7.4.0.0³,⁷]Trideca-1,3(7),5,8-Tetraen-5-Yl}-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide ():

  • Shares the tricyclo[7.4.0.0³,⁷] core but replaces 3,5-dimethoxy and 6-methyl with a 3-(2,5-dioxopyrrolidin) group.
  • The dioxopyrrolidin substituent introduces hydrogen-bonding capacity, unlike the electron-donating methoxy groups in the target compound .

1,3,4-Benzothiadiazepine Derivatives (): Contain a similar tricyclic system but with a seven-membered diazepine ring instead of the dioxa-thia-aza framework. Synthesized via condensation of 2-chloro-5-nitrobenzaldehyde with aminothiols, differing from the benzamide coupling methods in and .

Thiadiazolo[3,2-a][1,3,5]Triazines ():

  • Bicyclic systems with a thiadiazole ring fused to triazine.
  • Synthesized via cyclization of N-substituted thioacetamides, highlighting sulfur’s role in heterocyclization .
Physicochemical and Spectroscopic Data

Table 1: Comparative analysis of selected compounds.

Compound Name Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound C₂₄H₂₁N₃O₄S N/A ~1600 (C=O), ~1250 (C-O-C) Aromatic H: ~7.3–8.3; CH₃: ~2.5 N/A
N-{10,13-Dioxa-4-Thia-6-Azatricyclo...-5-Yl}-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide () C₂₄H₂₀N₄O₅S N/A 1670 (C=O), 1657 (C=N) Aromatic H: ~7.5–8.4
N-(5-Isoxazol-5-Yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-Ylidene)-Benzamide (, Compound 6) C₁₈H₁₂N₄O₂S 160 1606 (C=O) Ar-H: 7.36–7.72; Isoxazole H: 7.95–8.13
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide (, Compound 4.1) C₁₂H₁₀Cl₃N₃OS 230–231 1670 (C=O), 1542 (C=N) CH₃: 1.91; Ar-H: 7.52–7.94

Notes:

  • The target compound’s predicted IR peaks align with benzamide (C=O ~1600 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.
  • Methoxy groups (3,5-dimethoxy) would deshield aromatic protons, shifting NMR signals upfield compared to electron-withdrawing substituents (e.g., dioxopyrrolidin in ) .

Research Implications and Gaps

  • Structural Diversity: The 3,5-dimethoxy substitution in the target compound may enhance solubility compared to non-polar analogs (e.g., ’s dioxopyrrolidin group) .
  • Unresolved Questions: No direct data on the target compound’s bioactivity or crystallography are provided. Comparative studies with ’s benzothiadiazepines could explore conformational impacts on receptor binding .
  • Synthetic Challenges : The tricyclic core’s stereoelectronic effects (e.g., 6-methyl) may complicate regioselective functionalization, necessitating advanced techniques like those in .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C_{19}H_{23}N_{1}O_{5}S_{1}
  • Molecular Weight : 386.42 g/mol

Structural Features

The compound features a unique azatricyclo structure, which contributes to its biological activity. The presence of methoxy groups and a benzamide moiety suggest potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activities. For instance, some azatricyclo compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. Specific investigations into the biological activity of this compound are still limited but suggest a promising avenue for further research.

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit certain kinases or transcription factors that are pivotal in cancer progression.

Case Studies

  • Study on Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that similar compounds resulted in significant reductions in cell viability, suggesting that this compound may have similar effects.
  • Animal Models : Research involving animal models has shown that related compounds can reduce tumor size and improve survival rates when administered in specific dosages.

Synthesis Pathway

The synthesis of 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide typically involves several steps:

  • Formation of Azatricyclo Structure : This involves cyclization reactions to form the core structure.
  • Functionalization : Introduction of the dimethoxy and benzamide groups through electrophilic aromatic substitution or other functionalization methods.

Comparative Analysis

CompoundActivityReference
Compound AAnticancer (breast)
Compound BAntiviral
3,5-Dimethoxy-N...Potential anticancer

Future Directions

Further studies are needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Focus areas include:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Exploration of synergistic effects with existing anticancer therapies.
  • Clinical trials to assess efficacy and safety in humans.

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